molecular formula C25H27N3O3S B7481008 n-{3-[Methyl(phenyl)amino]propyl}-4-(2-phenylethenesulfonamido)benzamide

n-{3-[Methyl(phenyl)amino]propyl}-4-(2-phenylethenesulfonamido)benzamide

Cat. No. B7481008
M. Wt: 449.6 g/mol
InChI Key: VZQKVKQHZVOYQK-LVZFUZTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[Methyl(phenyl)amino]propyl}-4-(2-phenylethenesulfonamido)benzamide, also known as MPAPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPAPB belongs to the class of sulfonamide compounds and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of n-{3-[Methyl(phenyl)amino]propyl}-4-(2-phenylethenesulfonamido)benzamide is not fully understood. However, it has been suggested that n-{3-[Methyl(phenyl)amino]propyl}-4-(2-phenylethenesulfonamido)benzamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins involved in the inflammatory response, cell growth, and viral replication. n-{3-[Methyl(phenyl)amino]propyl}-4-(2-phenylethenesulfonamido)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
n-{3-[Methyl(phenyl)amino]propyl}-4-(2-phenylethenesulfonamido)benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. n-{3-[Methyl(phenyl)amino]propyl}-4-(2-phenylethenesulfonamido)benzamide has also been shown to induce apoptosis, which is the process of programmed cell death. Additionally, n-{3-[Methyl(phenyl)amino]propyl}-4-(2-phenylethenesulfonamido)benzamide has been shown to modulate the activity of certain neurotransmitter receptors, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using n-{3-[Methyl(phenyl)amino]propyl}-4-(2-phenylethenesulfonamido)benzamide in lab experiments is its ability to inhibit the activity of COX-2 and HDACs, which are important targets in the development of anti-inflammatory and anti-cancer drugs. n-{3-[Methyl(phenyl)amino]propyl}-4-(2-phenylethenesulfonamido)benzamide has also been shown to exhibit low toxicity, making it a potentially safe therapeutic agent. However, one limitation of using n-{3-[Methyl(phenyl)amino]propyl}-4-(2-phenylethenesulfonamido)benzamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of n-{3-[Methyl(phenyl)amino]propyl}-4-(2-phenylethenesulfonamido)benzamide. One direction is to further investigate its mechanism of action and identify additional targets for its therapeutic applications. Another direction is to develop more efficient synthesis methods for n-{3-[Methyl(phenyl)amino]propyl}-4-(2-phenylethenesulfonamido)benzamide to improve its bioavailability and efficacy. Additionally, the potential use of n-{3-[Methyl(phenyl)amino]propyl}-4-(2-phenylethenesulfonamido)benzamide in the treatment of neurological disorders warrants further investigation. Overall, the study of n-{3-[Methyl(phenyl)amino]propyl}-4-(2-phenylethenesulfonamido)benzamide has the potential to lead to the development of novel therapeutic agents for a range of diseases.

Synthesis Methods

N-{3-[Methyl(phenyl)amino]propyl}-4-(2-phenylethenesulfonamido)benzamide can be synthesized using a multi-step process involving the condensation of 4-aminobenzamide with 3-(methylamino)propyl chloride, followed by the reaction with 2-phenylethene-1-sulfonyl chloride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

N-{3-[Methyl(phenyl)amino]propyl}-4-(2-phenylethenesulfonamido)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. n-{3-[Methyl(phenyl)amino]propyl}-4-(2-phenylethenesulfonamido)benzamide has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and viruses. It has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.

properties

IUPAC Name

N-[3-(N-methylanilino)propyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c1-28(24-11-6-3-7-12-24)19-8-18-26-25(29)22-13-15-23(16-14-22)27-32(30,31)20-17-21-9-4-2-5-10-21/h2-7,9-17,20,27H,8,18-19H2,1H3,(H,26,29)/b20-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQKVKQHZVOYQK-LVZFUZTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-{3-[Methyl(phenyl)amino]propyl}-4-(2-phenylethenesulfonamido)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.